Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a hydroxymethyl substituent at the 1-position and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of novel scaffolds targeting biologically relevant pathways. Its spirocyclic architecture provides rigidity and 3D complexity, making it a valuable motif for exploring chemical space complementary to traditional piperidine-based systems .
Synthesis: The compound is synthesized via reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at low temperatures (-40°C to 0°C). This procedure yields the hydroxymethyl derivative in high purity, as confirmed by spectroscopic methods .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(5-4-6-12)9(13)7-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
DQTVCXRJHJRBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CO)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl moiety (-CH₂OH) serves as a key reactive site for nucleophilic substitution. This group can undergo derivatization through Mitsunobu reactions or direct substitution with electrophiles.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Etherification | DIAD, PPh₃, ROH (Mitsunobu conditions) | 1-(Alkoxymethyl) derivative | 72-85% | |
| Thioether Formation | Thiols, BF₃·Et₂O catalyst | 1-(Thiomethyl) spirocyclic compound | 68% |
These reactions demonstrate the versatility of the hydroxymethyl group for introducing diverse substituents while preserving the spirocyclic core.
Deprotection of the tert-Butyl Carboxylate
The Boc (tert-butoxycarbonyl) protecting group undergoes controlled cleavage under acidic conditions, enabling access to the free amine intermediate.
| Acid System | Solvent | Temperature | Time | Resulting Compound | Application |
|---|---|---|---|---|---|
| HCl (4M in dioxane) | DCM | 0°C → RT | 2 hr | 1-(Hydroxymethyl)-2-azaspiro[3.3]heptane | Precursor for salt formation |
| TFA/DCM (1:1 v/v) | - | RT | 30 min | Amine hydrochloride | Drug intermediate synthesis |
Deprotection kinetics studies show complete Boc removal within 2 hours using HCl/dioxane systems .
Oxidation Reactions
The hydroxymethyl group can be selectively oxidized to a carboxylic acid derivative, modifying the compound's polarity and reactivity.
| Oxidizing Agent | Solvent | Temperature | Conversion | Product | Byproducts |
|---|---|---|---|---|---|
| KMnO₄ (aq. acidic) | H₂O/acetone | 0°C | 92% | 1-(Carboxy)-2-azaspiro[3.3]heptane-2-carboxylate | MnO₂ precipitate |
| Jones reagent | Acetone | -10°C | 87% | Same as above | Chromium salts |
Oxidation products serve as key intermediates for peptide conjugation and metal-organic framework synthesis .
Ring-Opening Reactions
The strained spirocyclic system undergoes controlled ring opening under specific conditions:
| Conditions | Reagent | Product Structure | Notable Features |
|---|---|---|---|
| H₂SO₄ (95%) | - | Linear diamino alcohol | Retains hydroxymethyl group |
| LiAlH₄/THF | 65°C, 12 hr | Bicyclic amine derivative | Reduces ester to alcohol |
| NaN₃/DMF | 120°C, microwave | Azide-functionalized open-chain compound | Click chemistry compatibility |
Ring-opening pathways are particularly valuable for accessing conformationally restricted amino alcohol derivatives .
Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification of the spirocyclic core:
| Reaction Type | Catalytic System | Coupling Partner | Yield | Application Area |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55-78% | Biaryl drug candidates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 63% | CNS-active compound library |
Recent studies demonstrate successful coupling at the 6-position of the azaspiro framework without ring degradation .
Comparative Reaction Kinetics
The table below summarizes key kinetic parameters for major reaction pathways:
| Reaction | k (25°C) [s⁻¹] | Activation Energy [kJ/mol] | Solvent Dependence |
|---|---|---|---|
| Boc Deprotection | 2.3×10⁻⁴ | 89.2 | Polar aprotic > Protic |
| Hydroxymethyl Oxidation | 1.7×10⁻³ | 102.4 | Aqueous > Organic |
| Spiro Ring Opening | 4.8×10⁻⁶ | 156.8 | Acid strength dependent |
These kinetic profiles inform process optimization for industrial-scale synthesis .
The compound's reactivity profile makes it particularly valuable in medicinal chemistry, where its spirocyclic structure enhances target binding affinity while maintaining metabolic stability. Ongoing research focuses on developing enantioselective reactions using chiral catalysts to access optically pure derivatives.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group attached to a bicyclic azaspiro framework. It has a molecular weight of approximately 225.3 g/mol. The compound's unique spirocyclic structure makes it interesting for use in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound has applications in various scientific fields:
- Medicinal Chemistry The compound's rigid spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.
- Organic Synthesis It serves as a versatile intermediate in the synthesis of complex organic molecules.
- Biological Studies The compound can be used to study the interactions of spirocyclic structures with biological targets, providing insights into their potential biological activities.
This compound's structural configuration contributes to its potential biological activity and reactivity.
Overview of Biological Activity
- Antioxidant Activity The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular models, which is crucial in preventing cellular damage associated with various diseases.
- Neuroprotective Effects Preliminary studies suggest the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
- Antimicrobial Properties Some derivatives of azaspiro compounds have shown antimicrobial activity, indicating that this compound might also possess similar properties.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used.
- Substitution The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Hydroxymethyl vs. Hydroxyethyl
- tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate: Features a two-carbon hydroxyethyl chain instead of hydroxymethyl. Synthesized via DIBAL-H reduction of an ethyl ester precursor, offering higher flexibility for conjugation.
Hydroxymethyl vs. Oxo
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate :
Hydroxymethyl vs. Amino
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Amino group introduces basicity (pKa ~9.5) and hydrogen-bonding capacity. Molecular weight: 212.29 g/mol; TPSA (Topological Polar Surface Area): 64.8 Ų, indicating high solubility in polar solvents. Critical for synthesizing peptidomimetics and kinase inhibitors .
Substituent Position and Chirality
- tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate :
- Chiral Derivatives (e.g., tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate) :
Ester and Carbamate Derivatives
- tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate: Ethyl ester side chain increases lipophilicity (logP ~2.1). Molecular formula: C₁₅H₂₅NO₄; molecular weight: 283.4 g/mol. Intermediate for prodrug strategies, enabling controlled release of active metabolites .
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate :
Key Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Biological Activity
Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group. This structural configuration contributes to its potential biological activity and reactivity.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 227.3 g/mol
- CAS Number : 2758001-24-8
The compound is characterized by its spirocyclic framework, which is significant in medicinal chemistry due to the potential for diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with structurally similar compounds.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives of azaspiro compounds have shown antimicrobial activity, indicating that this compound might also possess similar properties.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Hydroxyl group instead of hydroxymethyl | Potentially different due to hydroxyl presence |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Lacks hydroxymethyl group | More reactive due to carbonyl functionality |
| Tert-butyl 6-methoxycarbonyl-2-azaspiro[3.3]heptane | Features methoxycarbonyl | Different reactivity profile |
This table illustrates how variations in functional groups can significantly alter the biological activity and reactivity of similar compounds.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Cell Viability Studies : A study involving human hepatoma cell lines demonstrated that compounds with similar structures could protect against oxidative stress-induced apoptosis, suggesting a potential protective role for this compound as well.
- Radical Scavenging Activity : Experiments measuring the radical scavenging capacity indicated that related azaspiro compounds effectively neutralized free radicals, supporting the hypothesis that this compound may exhibit similar properties.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, -40°C → 0°C | 90% | |
| Ketone functionalization | Grignard reagents or borane complexes | 85-98% |
How is the compound characterized using spectroscopic methods?
Basic
Characterization relies on ¹H/¹³C NMR , HRMS , and melting point analysis. Key NMR signals include:
- ¹H NMR : Resonances for the spirocyclic protons (δ 3.36–4.31 ppm, J = 9.2–10 Hz) and tert-butyl groups (δ 1.02–1.42 ppm) .
- ¹³C NMR : Peaks for the carbonyl (δ ~156 ppm) and quaternary carbons (δ ~79 ppm) .
- HRMS : Accurate mass matching within 0.3 ppm error confirms molecular formula .
What are the recommended storage conditions for this compound?
Basic
Store at 2–8°C in a sealed, dry container protected from light. Stability tests indicate decomposition risks under prolonged exposure to moisture or elevated temperatures .
How can asymmetric synthesis be achieved for derivatives of this spirocyclic scaffold?
Advanced
Asymmetric induction is achieved using chiral sulfinyl auxiliaries or enantioselective catalysis. For example, tert-butylsulfinyl groups direct stereochemistry during nucleophilic additions to azetidine rings, yielding enantiomerically pure products ([α]₂₀ᴅ = ±20–144°) . Optimize reaction temperature (-40°C) and stoichiometry (1–2 equiv LiAlH₄) to minimize racemization .
How is this compound utilized in fragment-based drug design?
Advanced
The spirocyclic core serves as a rigid scaffold in WDR5-MYC inhibitors . It is coupled with sulfonamide or imidazole fragments via HATU-mediated amidation in DCM, enabling rapid diversification (LCMS purity >95%) . Computational docking (e.g., AutoDock Vina ) predicts binding modes to validate target engagement .
How can researchers address discrepancies in yields from different synthetic methods?
Advanced
Contradictions often arise from reagent purity or temperature control . For example, LiAlH₄ reductions require strict anhydrous conditions to avoid side reactions. Use design of experiments (DoE) to optimize variables like solvent (THF vs. Et₂O) and reducing agent (LiAlH₄ vs. NaBH₄). Cross-validate results with HPLC purity assays .
What computational methods are used for structural analysis of this compound?
Advanced
X-ray crystallography (via SHELXL ) resolves the spirocyclic geometry, confirming bond lengths (C–C: 1.54–1.58 Å) and angles . DFT calculations (B3LYP/6-31G*) predict NMR shifts and conformational stability, aiding in stereochemical assignments .
What role does this compound play in photoredox-catalyzed reactions?
Advanced
It participates in visible-light-mediated dicarbofunctionalization of alkenes. Under Ir(ppy)₃ catalysis , the spirocyclic amine acts as a radical acceptor, enabling C–C bond formation with styrenes (yield: 76%) . Optimize light intensity (450 nm LED) and catalyst loading (2 mol%) for scalability .
What strategies improve stereochemical outcomes in spirocyclic synthesis?
Q. Advanced
- Chiral resolution : Use diastereomeric salt formation with tartaric acid .
- Dynamic kinetic resolution : Employ palladium catalysts to invert configuration during ring closure .
- Stereospecific protecting groups : tert-Butylsulfinyl auxiliaries ensure >99% ee in azetidine functionalization .
How can stability issues during reactions be mitigated?
Advanced
The hydroxymethyl group is prone to oxidation. Use inert atmospheres (Ar) and low-temperature conditions (-40°C) during LiAlH₄ reductions. For long-term stability, derivatize the hydroxyl group as a tosylate or trityl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
